molecular formula C10H9FN2O B1292990 [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 1017783-51-5

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1292990
CAS No.: 1017783-51-5
M. Wt: 192.19 g/mol
InChI Key: JTVAPDSNHHJHHN-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the fluorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential use as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes and pathways involved in inflammation makes it a potential therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the production of pesticides and colorants .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazol-4-ylmethanol
  • 3-(4-bromophenyl)-1H-pyrazol-4-ylmethanol
  • 3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol

Uniqueness

Compared to similar compounds, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol exhibits unique properties due to the presence of the fluorine atom. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity. Additionally, the fluorophenyl group improves its ability to interact with biological targets, making it more effective in various applications .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVAPDSNHHJHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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